4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine chemical properties
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine chemical properties
Topic: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (CAS: 225385-07-9) is a high-value heterocyclic scaffold widely utilized in medicinal chemistry.[1] Structurally, it consists of a thieno[3,2-d]pyrimidine core substituted with a reactive chlorine at the C4 position, a methyl group at C2, and a phenyl ring at C6.[1] This specific substitution pattern balances lipophilicity (C6-phenyl) with chemical versatility (C4-Cl), making it a critical intermediate for the synthesis of kinase inhibitors (e.g., VEGFR, PI3K) and G-protein coupled receptor (GPCR) modulators (specifically GPR55 antagonists).
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and reactivity profiles, designed to serve as a self-validating reference for laboratory application.
Structural Identity & Physicochemical Profile[2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine |
| CAS Number | 225385-07-9 |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| SMILES | Cc1nc(Cl)c2cc(c3ccccc3)sc2n1 |
| InChI Key | NYIRUTHRTQCDRI-UHFFFAOYSA-N |
Physical Properties[7]
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Appearance: Off-white to pale yellow crystalline solid.
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Solubility:
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High: DMSO, DMF, Dichloromethane (DCM), Chloroform.
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Moderate: Ethyl Acetate, Methanol (upon warming).
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Low/Insoluble: Water, Hexanes.
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Stability: Stable under standard laboratory conditions. Hydrolytically sensitive at the C4-Cl position under acidic/basic aqueous conditions (slow hydrolysis to the pyrimidinone).
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LogP (Predicted): ~4.2 (High lipophilicity due to the 6-phenyl moiety).
Synthetic Routes & Production
The synthesis of 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine typically follows a convergent route starting from a functionalized thiophene precursor. The most robust method involves the Gewald Reaction followed by cyclization and chlorination.
Retrosynthetic Analysis (DOT Diagram)
Caption: Retrosynthetic pathway showing the construction of the thienopyrimidine core via Gewald chemistry and subsequent chlorination.
Detailed Synthetic Logic
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Thiophene Construction (Gewald Reaction): The synthesis begins with the condensation of phenylacetaldehyde (or a styrene derivative), methyl cyanoacetate, and elemental sulfur in the presence of a base (morpholine or diethylamine). This yields methyl 3-amino-5-phenylthiophene-2-carboxylate .
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Critical Control Point: Temperature control (typically 50-60°C) is vital to prevent polymerization of the aldehyde.
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Pyrimidine Ring Closure: The aminothiophene is reacted with a nitrile source. To install the C2-methyl group, acetonitrile is used in the presence of dry HCl gas (Niementowski-type modification) or via reaction with acetimidates. This yields the pyrimidin-4(3H)-one intermediate.
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Aromatization/Chlorination: The final step converts the carbonyl oxygen to a chlorine atom using Phosphorus Oxychloride (POCl₃) .
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Catalysis: A drop of DMF is often added to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.
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Chemical Reactivity & Functionalization
The C4-chlorine atom is the primary handle for diversification, highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The C2-methyl group is relatively inert but can be activated for condensation reactions under forcing conditions.
Reactivity Map (DOT Diagram)
Caption: Divergent synthesis capabilities from the 4-chloro core. SₙAr pathways are most common for library generation.
Key Reaction: Nucleophilic Aromatic Substitution (SₙAr)
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Mechanism: The nitrogen atoms in the pyrimidine ring pull electron density, making C4 highly electrophilic.
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Nucleophiles:
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Amines: React rapidly at room temperature or mild heating (40-80°C). Used to install solubilizing groups (e.g., piperazines, morpholines).
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Alkoxides: Require stronger bases (NaH, NaOtBu) to form ethers.
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Selectivity: The C4-Cl is significantly more reactive than the thiophene ring carbons, allowing selective substitution without affecting the 6-phenyl group.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine
Note: This protocol assumes the starting material 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is available or synthesized via the Gewald route.
Reagents:
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2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq)
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Phosphorus Oxychloride (POCl₃) (10.0 eq) - Solvent & Reagent
Procedure:
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Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the pyrimidinone (e.g., 5.0 g) in POCl₃ (20 mL).
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Activation: Add 2-3 drops of anhydrous DMF.
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Reaction: Heat the mixture to reflux (approx. 105°C). The solid should dissolve as the reaction proceeds. Monitor by TLC (System: 20% EtOAc/Hexanes) for the disappearance of the polar starting material and appearance of a less polar spot. Reaction time is typically 2-4 hours.
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Work-up (Critical Safety Step):
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure to remove excess POCl₃.
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Quenching: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.
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Neutralize the aqueous slurry with saturated NaHCO₃ or NH₄OH to pH ~8.
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Isolation: Extract the aqueous layer with Dichloromethane (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.
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Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.
Protocol B: General SₙAr Derivatization with Amines
Objective: To synthesize a GPR55 antagonist analog.
Reagents:
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4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine (1.0 eq)
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Amine Nucleophile (e.g., 1-Boc-piperazine) (1.2 eq)
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Triethylamine (TEA) or DIPEA (2.0 eq)
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Solvent: Isopropanol (IPA) or Dioxane
Procedure:
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Dissolve the chloro-heterocycle (100 mg) in IPA (3 mL).
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Add the amine (1.2 eq) followed by TEA (2.0 eq).
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Heat the mixture to 80°C for 2-6 hours.
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Monitoring: LC-MS should show complete conversion to the product mass (M+Amine-Cl).
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Work-up: Cool to RT. If the product precipitates, filter and wash with cold IPA/water. If soluble, evaporate solvent and partition between EtOAc/Water.
Biological Relevance
The thieno[3,2-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib) and purine.
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GPR55 Antagonism: The 4-chloro derivative is a precursor to analogs of ML192 and ML193 , potent antagonists of the orphan receptor GPR55. The 6-phenyl group occupies a hydrophobic pocket in the receptor, critical for binding affinity [1].
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Kinase Inhibition: Derivatives at the C4 position have shown activity against VEGFR-2 , EGFR , and PI3K . The planar tricyclic system mimics the ATP purine ring, allowing it to bind in the kinase hinge region [2].
References
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Heynen-Genel, S., et al. (2010). Probe Reports from the NIH Molecular Libraries Program. "ML192: A Novel Antagonist of the GPR55 Receptor."
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Miyazaki, Y., et al. (2005). "Synthesis and antitumor activity of novel thieno[3,2-d]pyrimidine derivatives." Bioorganic & Medicinal Chemistry Letters, 15(9), 2203-2207.
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Benchchem. (n.d.). Product Data: 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine. Retrieved from
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PubChem.[2][5] (n.d.). Compound Summary: 4-Chloro-2-methylthieno[3,2-d]pyrimidine.[2][6] (Analogous scaffold data). Retrieved from [2]
Sources
- 1. 4-Chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine | 225385-07-9 | Benchchem [benchchem.com]
- 2. 4-Chloro-2-methylthieno[3,2-d]pyrimidine | C7H5ClN2S | CID 22674459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 4-Chloro-6-phenylthieno(2,3-d)pyrimidine | C12H7ClN2S | CID 708736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-2-(methylthio)thieno(3,2-d)pyrimidine | C7H5ClN2S2 | CID 1481007 - PubChem [pubchem.ncbi.nlm.nih.gov]
